molecular formula C14H12N2O3 B312740 methyl 4-[(3-pyridinylcarbonyl)amino]benzoate

methyl 4-[(3-pyridinylcarbonyl)amino]benzoate

Cat. No.: B312740
M. Wt: 256.26 g/mol
InChI Key: PLMWXOSEFMNIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-[(3-pyridinylcarbonyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a benzoic acid methyl ester through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3-pyridinylcarbonyl)amino]benzoate typically involves the following steps:

    Formation of the Amide Bond: The reaction between pyridine-3-carboxylic acid and 4-aminobenzoic acid methyl ester in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.

    Esterification: The esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[(3-pyridinylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine or ester derivatives.

Scientific Research Applications

methyl 4-[(3-pyridinylcarbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-[(3-pyridinylcarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Pyridine-2-carbonyl)-amino]-benzoic acid methyl ester
  • 4-[(Pyridine-4-carbonyl)-amino]-benzoic acid methyl ester
  • 4-[(Quinoline-3-carbonyl)-amino]-benzoic acid methyl ester

Uniqueness

methyl 4-[(3-pyridinylcarbonyl)amino]benzoate is unique due to the position of the pyridine ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, making it valuable for certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

methyl 4-(pyridine-3-carbonylamino)benzoate

InChI

InChI=1S/C14H12N2O3/c1-19-14(18)10-4-6-12(7-5-10)16-13(17)11-3-2-8-15-9-11/h2-9H,1H3,(H,16,17)

InChI Key

PLMWXOSEFMNIIX-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

solubility

38.4 [ug/mL]

Origin of Product

United States

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